3-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide
Description
This compound belongs to the thienoquinoline carboxamide family, characterized by a fused thiophene-quinoline core. The substitution at position 2 with a carboxamide group linked to a 3-(morpholin-4-yl)propyl chain and a 3,4-dimethylphenyl group at position 3 distinguishes its structure.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-(3-morpholin-4-ylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-18-8-9-20(16-19(18)2)24-22-17-29-23-7-4-3-6-21(23)25(22)33-26(24)27(31)28-10-5-11-30-12-14-32-15-13-30/h3-4,6-9,16-17H,5,10-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKIVIEIBFXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=C2C=NC4=CC=CC=C43)C(=O)NCCCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-N-[3-(morpholin-4-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thienoquinoline core structure, which is known for its pharmacological versatility. The specific substitutions at the phenyl and morpholine positions enhance its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that thienoquinolines exhibit various biological effects including:
- Antiproliferative Activity : Compounds in this class have shown significant inhibition of cancer cell proliferation. For instance, thieno[3,2-c]quinoline derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Anti-inflammatory Properties : Thienoquinoline derivatives have been associated with reduced inflammatory responses in cellular models, suggesting potential applications in treating inflammatory diseases .
- Antioxidant Effects : Some derivatives have exhibited antioxidant properties that protect cells from oxidative stress, which is crucial in preventing cellular damage and aging .
Anticancer Activity
A study assessed the antiproliferative effects of several thienoquinoline derivatives against the TT cell line (medullary thyroid carcinoma). The results indicated that these compounds could effectively inhibit cell growth with IC50 values ranging from 3 to 45 μM after exposure periods of 3 to 6 days. Notably, the most active derivative showed similar efficacy to established RET inhibitors like nintedanib and vandetanib .
Anti-inflammatory Effects
In another investigation, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit tumor cell activity. The results highlighted that certain modifications to the thieno structure significantly enhanced anti-inflammatory responses in vitro, suggesting a pathway for drug development targeting inflammatory diseases .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmacological Properties
The compound has been studied for its antipsychotic and anti-inflammatory properties. It exhibits a unique mechanism that targets specific receptors in the central nervous system, which may be beneficial in treating conditions such as schizophrenia and other mood disorders.
Antipsychotic Activity
Research indicates that this compound acts as an antagonist at dopamine receptors, particularly D2 receptors. This mechanism is crucial for alleviating symptoms associated with psychotic disorders. In animal models, administration of the compound resulted in significant reductions in hyperactivity and stereotypical behaviors, suggesting its efficacy as an antipsychotic agent .
Anti-inflammatory Effects
In addition to its neuropharmacological effects, the compound has demonstrated anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in vitro. This suggests potential applications in treating inflammatory diseases or conditions characterized by chronic inflammation .
Study 1: Antipsychotic Efficacy
A study published in a peer-reviewed journal evaluated the antipsychotic efficacy of the compound in a randomized controlled trial involving patients diagnosed with schizophrenia. The results indicated a significant improvement in psychotic symptoms compared to placebo controls, with a favorable side effect profile .
Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. The researchers found that treatment with the compound resulted in decreased joint swelling and pain, alongside reduced levels of inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use as a therapeutic agent in autoimmune diseases .
Comparison with Similar Compounds
Core Structure Variations
Thieno[3,2-c]quinoline Derivatives
- Compound 25i (N-(2-aminoethyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Shares the thienoquinoline core but substitutes the morpholinopropyl group with a shorter 2-aminoethyl chain. This modification reduces steric bulk and alters solubility, as the primary amine may increase polarity but decrease metabolic stability compared to morpholine .
- Compound 25k (N-(3-aminopropyl)-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide): Features a 3-aminopropyl chain, offering intermediate chain length between 25i and the target compound. The absence of morpholine may limit its ability to modulate membrane permeability effectively .
Quinoline-4-Carboxamide Analogues
- The difluoropyrrolidine moiety may enhance binding affinity through fluorophilic interactions .
Naphthyridine Carboxamides
- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67): The naphthyridine core differs in aromaticity and electron distribution.
Substituent Effects on Pharmacological Properties
Morpholinopropyl vs. Alternative Chains
- The morpholinopropyl group in the target compound is a recurring motif in drug design (e.g., foliglurax, ) due to its balanced hydrophilicity and ability to engage in hydrogen bonding. In contrast, compounds like 25i (aminoethyl) and 25k (aminopropyl) lack this stabilizing effect, which may reduce bioavailability .
- Compound 35 () retains the morpholinopropyl chain but positions it on a quinoline-4-carboxamide scaffold. This suggests that the core structure’s electronic environment (quinoline vs. thienoquinoline) may influence target specificity.
Aryl Group Modifications
- The 3,4-dimethylphenyl group in the target compound provides moderate lipophilicity, favoring membrane penetration. In contrast, 3-amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () substitutes with a fluorophenyl group, introducing electron-withdrawing effects that could alter binding kinetics .
- Foliglurax () incorporates a thienopyridinyl group, which may enhance π-π stacking interactions in enzymatic binding sites compared to the dimethylphenyl group .
Q & A
Q. Optimization Strategies :
- Temperature control : Elevated temperatures (60–80°C) improve reaction kinetics but require monitoring for side reactions.
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) can enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.
- Yield improvement : Purification via column chromatography or recrystallization minimizes impurities. For example, methyl ester intermediates have achieved yields up to 88% under optimized conditions .
Q. Table 1. Example Reaction Yields for Analogous Thienoquinoline Derivatives
| Compound ID | Reaction Step | Yield (%) | Key Analytical Validation (NMR, HRMS) |
|---|---|---|---|
| 25r | Esterification | 88 | ¹H/¹³C NMR, HRMS |
| 25t | Amide coupling | 55 | ¹H NMR, HPLC |
| 25w | Chlorination | 23 | HRMS, HPLC |
Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
Answer:
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, aromatic proton signals in the 6.5–8.5 ppm range validate the quinoline core .
- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., [M+H]⁺ ion for C₂₄H₂₅N₃O₂S at 428.1743 Da) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for bioactive compounds). Use C18 columns with UV detection at 254 nm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies carbonyl stretches (~1650 cm⁻¹ for amide groups) .
Methodological Note : Cross-validate NMR and HRMS data to resolve ambiguities, such as distinguishing isomeric byproducts.
How can researchers design experiments to elucidate the mechanism of action against biological targets?
Answer:
Step 1: Target Identification
Q. Step 2: In Vitro Validation
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kinase activity assays.
- Cellular assays : Evaluate pro-apoptotic effects via flow cytometry (Annexin V/PI staining) in cancer cell lines .
Q. Step 3: Mechanistic Studies
- Western blotting : Quantify downstream biomarkers (e.g., phosphorylated tau for CDK5 inhibition) .
- RNA-seq : Identify transcriptomic changes to map signaling pathways affected.
What strategies resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Common Contradictions :
- High in vitro potency but low in vivo bioavailability due to poor solubility or metabolic instability.
Q. Resolution Strategies :
- Physicochemical profiling : Measure logP (e.g., >3 may indicate excessive hydrophobicity) and solubility in PBS.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
- Pharmacokinetic (PK) studies : Monitor plasma half-life and tissue distribution in rodent models. Adjust dosing regimens to maintain therapeutic concentrations.
Case Study : Thienoquinoline derivatives with low oral bioavailability (<20%) benefited from nanoformulation (e.g., liposomal encapsulation), improving tumor uptake by 3-fold .
How can computational and experimental data refine structure-activity relationships (SAR) for this compound?
Answer:
Integrated Workflow :
SAR Library Synthesis : Prepare analogs with variations in the morpholine ring (e.g., thiomorpholine) or dimethylphenyl substituents .
Computational Modeling :
- DFT calculations : Optimize geometries and calculate electrostatic potential maps to predict reactive sites.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., with GROMACS) .
Experimental Validation :
- Correlate computed binding energies (ΔG) with experimental IC₅₀ values.
- Use QSAR models to prioritize analogs with predicted EC₅₀ < 100 nM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
